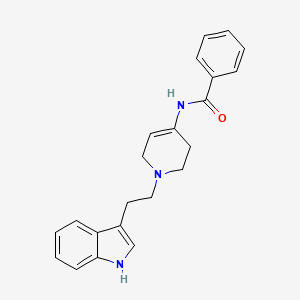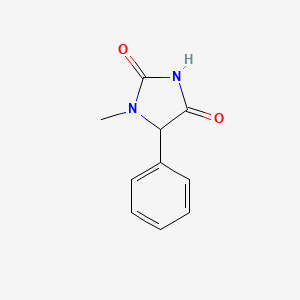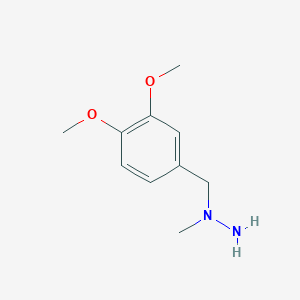
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including oxo, toluidino, acetyl, carbohydrazonoyl, naphthyl, and dichlorobenzoate moieties. Its molecular formula is C23H17Cl2N3O4, and it has a molecular weight of 470.316 .
Vorbereitungsmethoden
The synthesis of 1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the oxo(3-toluidino)acetyl intermediate: This step involves the reaction of 3-toluidine with an acylating agent to form the oxo(3-toluidino)acetyl intermediate.
Carbohydrazonoyl formation: The intermediate is then reacted with a hydrazine derivative to introduce the carbohydrazonoyl group.
Naphthyl attachment: The resulting compound is further reacted with a naphthyl derivative under specific conditions to attach the naphthyl group.
Dichlorobenzoate esterification: Finally, the compound undergoes esterification with 2,4-dichlorobenzoic acid to form the final product.
Analyse Chemischer Reaktionen
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Wirkmechanismus
The mechanism of action of 1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of signaling pathways. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
3-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: This compound has a similar structure but with a phenyl group instead of a naphthyl group.
2-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-1-naphthyl 2,4-dichlorobenzoate: This compound has a different substitution pattern on the naphthyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications.
Eigenschaften
CAS-Nummer |
765289-46-1 |
|---|---|
Molekularformel |
C27H19Cl2N3O4 |
Molekulargewicht |
520.4 g/mol |
IUPAC-Name |
[1-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C27H19Cl2N3O4/c1-16-5-4-7-19(13-16)31-25(33)26(34)32-30-15-22-20-8-3-2-6-17(20)9-12-24(22)36-27(35)21-11-10-18(28)14-23(21)29/h2-15H,1H3,(H,31,33)(H,32,34)/b30-15+ |
InChI-Schlüssel |
OJEBUYVZJLWUSG-FJEPWZHXSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12007957.png)
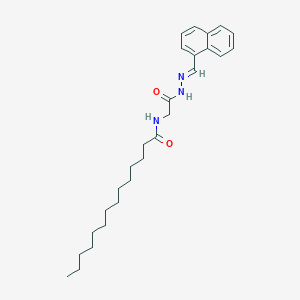
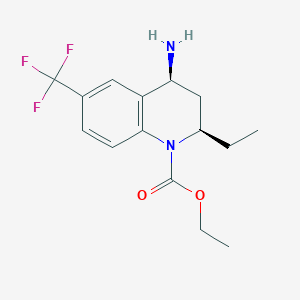
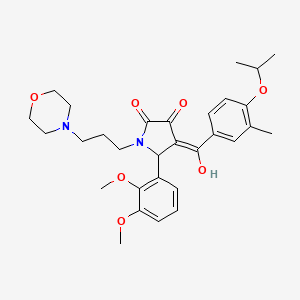
![6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12007975.png)
![1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007977.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007998.png)


![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)
